molecular formula C19H20N2O3S B7746875 5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7746875
M. Wt: 356.4 g/mol
InChI Key: FOTLNSDXGJZAKK-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with ethoxyphenyl, methyl, and oxobutan-2-yl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, methyl acetoacetate, and thiourea. The synthetic route may involve the following steps:

    Condensation Reaction: 4-ethoxybenzaldehyde reacts with methyl acetoacetate in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with thiourea under acidic conditions to form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares a similar phenyl structure but differs in its functional groups and overall structure.

    3-Methoxyphenylboronic acid: Another compound with a similar phenyl ring but different substituents.

Uniqueness

5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its thieno[2,3-d]pyrimidine core and the specific arrangement of its substituents. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-6-methyl-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-5-24-15-8-6-14(7-9-15)16-13(4)25-18-17(16)19(23)21(10-20-18)11(2)12(3)22/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTLNSDXGJZAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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